molecular formula C16H24N4O4 B3308785 3-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-17-1

3-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3308785
CAS No.: 939986-17-1
M. Wt: 336.39 g/mol
InChI Key: FYFGZUVLTYKKPO-UHFFFAOYSA-N
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Description

3-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group at position 1 and a 3-nitro-pyridin-2-ylamino-methyl substituent at position 3 of the piperidine ring. The nitro group on the pyridine ring confers strong electron-withdrawing properties, while the tert-butyl ester enhances lipophilicity and stability.

Properties

IUPAC Name

tert-butyl 3-[[(3-nitropyridin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-9-5-6-12(11-19)10-18-14-13(20(22)23)7-4-8-17-14/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFGZUVLTYKKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134119
Record name 1,1-Dimethylethyl 3-[[(3-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-17-1
Record name 1,1-Dimethylethyl 3-[[(3-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(3-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 939986-17-1) is a compound of significant interest due to its unique structural features and potential biological activities. With a molecular formula of C16H24N4O4 and a molecular weight of 336.39 g/mol, this compound is characterized by the presence of a nitro group on a pyridine ring, linked to a piperidine moiety, which may confer various pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C=NCCC\text{C}=\text{N}-\text{C}-\text{C}-\text{C}

Where:

  • C represents carbon atoms,
  • N represents nitrogen atoms,
  • O represents oxygen atoms.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, antiviral, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing nitropyridine and piperidine structures exhibit antimicrobial properties. The nitro group can participate in redox reactions, which may enhance the compound's ability to disrupt microbial cell functions. In vitro studies have shown that derivatives similar to this compound display significant antibacterial activity against various strains of bacteria, including resistant strains .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies have demonstrated that derivatives with similar structural motifs exhibit activity against viruses such as HIV and influenza. The mechanism is thought to involve inhibition of viral replication through interference with viral protein synthesis or entry into host cells .

Anticancer Potential

The anticancer activity of this compound is another area of interest. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest. The presence of the piperidine ring is believed to play a crucial role in interacting with biological targets involved in cancer progression .

Case Studies

Several case studies have documented the effects of related compounds in clinical settings:

  • Antiviral Efficacy Against HIV : A study reported that certain nitropyridine derivatives inhibited HIV replication in vitro, suggesting a potential pathway for developing new antiretroviral agents .
  • Antibacterial Activity : Research focusing on similar piperidine-based compounds demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential for developing new antibiotics .
  • Anticancer Activity : In a comparative study, compounds with the piperidine structure were tested against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis in breast cancer cells .

The proposed mechanisms of action for this compound include:

  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that may damage cellular components.
  • Receptor Interaction : The piperidine moiety may interact with specific receptors or enzymes involved in signaling pathways critical for microbial growth or cancer cell proliferation.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameStructureBiological Activity
Compound ASimilarAntiviral
Compound BSimilarAntibacterial
Compound CSimilarAnticancer

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications:

  • Antitumor Activity : Similar compounds have shown significant antitumor properties. For example, research indicates that pyridine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Study ReferenceFindings
Cho et al. (2017)Demonstrated that pyrimidine derivatives inhibited cell growth in malignant pleural mesothelioma (MPM) and induced apoptosis in vitro.
Seganish et al. (2015)Identified pyrimidine derivatives with potent IRAK4 inhibition, suggesting potential applications in cancer therapy.

The compound interacts with specific molecular targets, which can modulate various biochemical pathways:

  • Mechanism of Action : The nitro group may participate in redox reactions, while the piperidine ring can interact with biological receptors involved in signaling pathways.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities for research and industrial applications.

Case Study 1: Antitumor Properties

A study focused on the antitumor effects of similar compounds revealed that they could effectively inhibit tumor growth by targeting specific kinases involved in cell signaling pathways. The research highlighted the importance of structural variations in enhancing biological activity.

Case Study 2: Biological Pathway Exploration

Another study utilized this compound to explore biological pathways involving nitro and piperidine groups, providing insights into their roles in various cellular processes.

Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The following table compares the target compound with structurally similar tert-butyl piperidine carboxylate derivatives, highlighting substituent groups, linkage types, and molecular properties:

Compound Name Substituent Piperidine Position Linkage Type Molecular Formula Molar Mass (g/mol) CAS Number Reference
Target : 3-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-Nitro-pyridin-2-ylamino 3 NH Not provided N/A Not provided N/A
4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-Cyano-pyridin-2-ylamino 4 NH C₁₇H₂₄N₄O₂ 340.40 (calc.) 320366-57-2
2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 3-Nitro-pyridin-2-yloxy 2 O C₁₆H₂₃N₃O₅ 337.37 Not provided
3-(5-Methyl-pyridin-2-yloxyMethyl)-piperidine-1-carboxylic acid tert-butyl ester 5-Methyl-pyridin-2-yloxy 3 O C₁₇H₂₆N₂O₃ 306.40 939986-14-8
tert-butyl 3-({[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)piperidine-1-carboxylate 1-(Thiazol-2-yl)ethylamino 3 NH Not provided N/A MFCD21098424

Substituent and Linkage Effects

Nitro vs. Cyano Groups (Target vs. The cyano group (C≡N) in may confer greater metabolic stability due to its resistance to hydrolysis, whereas the nitro group (NO₂) could increase polarity, affecting solubility.

Amino (NH) vs. Ether (O) Linkages (Target vs. [9]): The NH linkage in the target enables hydrogen bonding, which may improve binding affinity to biological targets compared to the ether-linked compound in . Ether linkages (O) in typically offer higher hydrolytic stability, suggesting the target may require protective handling to prevent oxidative degradation.

Positional Isomerism (Target vs. [6], [9]) :

  • Substitution at position 3 (target) vs. 4 () or 2 () alters steric and electronic environments. Position 3 substitution may optimize spatial orientation for interactions with chiral centers in enzyme active sites.

Heterocycle Variations (Target vs. The 5-methyl-pyridine in reduces steric hindrance compared to the nitro group, possibly enhancing solubility but reducing electrophilicity.

Research and Application Considerations

  • The target’s nitro group and NH linkage make it a candidate for targeting nitroreductase enzymes or acting as a hydrogen-bond donor in inhibitor design.
  • Position 3 substitution may align with binding preferences in protease or kinase targets, as seen in related piperidine derivatives.
  • Stability challenges (e.g., nitro group reduction) may necessitate formulation strategies to enhance shelf life.

Q & A

Q. What are the recommended synthetic routes for 3-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a tert-butyl-protected piperidine intermediate with 3-nitro-pyridin-2-amine derivatives. For example, tert-butyl esters are often synthesized using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in dichloromethane or THF under inert conditions . Key steps include:
  • Protection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen.

  • Coupling : Activation of carboxylic acid intermediates with reagents like HATU or DMAP, followed by reaction with nitro-substituted pyridinylamine derivatives .

  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization for isolation.

    • Data Table : Common Reaction Conditions
Reagent/ConditionRoleReference
DMAP, TriethylamineCatalyst/base for coupling
DichloromethaneSolvent
Boc-protected piperidineStarting material

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer :
  • Storage : Store in airtight containers at -20°C or below in a dry, dark environment. Avoid exposure to moisture, as tert-butyl esters are prone to hydrolysis .
  • Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation) .
  • Decomposition Risks : Monitor for color changes or gas evolution, which may indicate degradation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) are recommended for long-term storage studies .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and nitro-pyridine substituents (aromatic protons δ 7.5–9.0 ppm) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₃N₃O₄: 334.17) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch of tert-butyl ester) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How can the coupling efficiency between 3-nitro-pyridin-2-amine and the piperidine intermediate be optimized?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling or copper(I) iodide for Ullmann-type reactions .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) to balance reactivity and solubility.
  • Kinetic Studies : Use in-situ FT-IR or LC-MS to monitor reaction progress and identify rate-limiting steps .
  • Example Protocol :
  • React 3-nitro-pyridin-2-amine (1.2 eq) with Boc-piperidine-CH₂Br (1 eq) in DMF at 80°C for 12 h with K₂CO₃ as base. Yield improved from 45% to 72% by adding TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst .

Q. What computational methods predict the compound’s solubility and reactivity in different solvents?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvation behavior in water, DMSO, or ethanol .
  • DFT Calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect reduces piperidine’s basicity (predicted pKa shift from 8.5 to 6.8) .
  • Solubility Prediction : Apply the Hansen solubility parameters (δD, δP, δH) using ACD/Labs software, which correlates with experimental logP values .

Q. How does the nitro group at the pyridine 3-position influence stability under acidic conditions?

  • Methodological Answer :
  • Mechanistic Insight : The nitro group’s meta-directing effect stabilizes the pyridine ring but increases susceptibility to hydrolysis under strong acids (e.g., HCl in dioxane).
  • Experimental Validation :
  • Stability Test : Expose the compound to 1M HCl at 25°C. Monitor degradation via HPLC (retention time shift). Half-life increased from 2 h (unsubstituted pyridine) to 8 h (3-nitro derivative) due to reduced electron density .
  • Mitigation Strategy : Use buffered conditions (pH 4–6) during Boc deprotection to minimize nitro group reduction .

Q. What are the contradictory findings in toxicity data, and how should researchers address them?

  • Methodological Answer :
  • Contradictions : Some SDS reports classify acute toxicity as Category 4 (harmful) , while others state "no data available" .
  • Resolution :

Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps.

Apply precautionary principles: Use ALARA (As Low As Reasonably Achievable) exposure limits and monitor airborne concentrations via GC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

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